(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide
CAS No.: 865162-65-8
Cat. No.: VC4603040
Molecular Formula: C21H23BrN2O5S
Molecular Weight: 495.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 865162-65-8 |
|---|---|
| Molecular Formula | C21H23BrN2O5S |
| Molecular Weight | 495.39 |
| IUPAC Name | N-[6-bromo-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide |
| Standard InChI | InChI=1S/C21H23BrN2O5S/c1-5-29-9-8-24-15-7-6-14(22)12-18(15)30-21(24)23-20(25)13-10-16(26-2)19(28-4)17(11-13)27-3/h6-7,10-12H,5,8-9H2,1-4H3 |
| Standard InChI Key | YIQMFNYQBMBEIZ-LNVKXUELSA-N |
| SMILES | CCOCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Introduction
(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide is a synthetic compound belonging to the benzothiazole family. Benzothiazole derivatives are widely recognized for their broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. This compound's unique structure combines a benzothiazole core with trimethoxybenzamide functionality, potentially enhancing its pharmacological properties.
Synthesis
The synthesis of this compound typically involves:
-
Formation of the benzothiazole core: Starting from commercially available precursors such as o-aminothiophenol and brominated aromatic aldehydes.
-
Introduction of the ethoxyethyl group: Alkylation reactions to attach the ethoxyethyl side chain.
-
Coupling with trimethoxybenzamide: Condensation reactions to form the imine linkage.
Characterization methods include:
-
Nuclear Magnetic Resonance (NMR) for structural confirmation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for purity and molecular weight determination.
-
High-Performance Liquid Chromatography (HPLC) for purity analysis.
Anticancer Potential
Benzothiazole derivatives are well-documented for their anticancer properties due to their ability to:
-
Inhibit cell proliferation in cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer).
-
Induce apoptosis by disrupting key signaling pathways like AKT and ERK .
Hypothetical Mechanisms for This Compound:
-
Cytotoxicity: The bromine atom and trimethoxybenzamide group may enhance binding affinity to cancer-specific receptors.
-
Anti-migration Effects: Likely inhibits tumor cell migration, reducing metastasis potential.
Antimicrobial Activity
Benzothiazole compounds often show activity against bacterial strains by targeting bacterial DNA or enzymes critical for survival . This compound's bromine substitution could enhance its antimicrobial efficacy.
Pharmacokinetic Predictions
Using computational tools like SwissADME:
-
Absorption: Predicted good oral bioavailability due to moderate lipophilicity.
-
Distribution: Likely moderate plasma protein binding.
-
Metabolism: Possible metabolism via cytochrome P450 enzymes.
-
Excretion: Predicted renal clearance.
Toxicity Profile
In silico toxicity assessments suggest:
-
Low acute toxicity.
-
Minimal risk for mutagenicity or carcinogenicity.
Cancer Therapy
This compound's dual anticancer and anti-inflammatory properties make it a promising candidate for treating cancers associated with chronic inflammation.
Drug Development
The structural framework can be optimized further to enhance activity or reduce off-target effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume